

How to prepare Hydroxysafflor yellow A for cell culture experiments

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Compound of Interest		
Compound Name:	Hydroxysafflor yellow A	
Cat. No.:	B15566693	Get Quote

Application Notes: Hydroxysafflor Yellow A (HSYA) in Cell Culture

Introduction

Hydroxysafflor yellow A (HSYA) is a principal bioactive, water-soluble quinochalcone C-glycoside extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3] It is the main component of safflor yellow pigments and is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][4][5] These properties make HSYA a compound of significant interest for in vitro studies across various research fields, from cardiovascular disease to oncology.[3][6]

Physicochemical Properties

HSYA is a yellow amorphous powder.[7] Its high water solubility is a key characteristic, though it is poorly lipophilic and nearly insoluble in organic solvents like chloroform and ethyl acetate. [2][7] HSYA is structurally unstable under conditions of high temperature, strong acidity, alkalinity, and illumination, which can lead to degradation.[1][2][7]



Property	Description	Reference
Molecular Formula	C27H32O16	[7][8]
Molecular Weight	612.53 g/mol	[4]
Appearance	Yellow amorphous powder	[7]
Solubility	Water: ≥ 100 mg/mL (163.26 mM) DMSO: 87.5 mg/mL (142.85 mM)	[4]
Insolubility	Poorly soluble in lipophilic solvents (e.g., ethyl acetate, ether, benzene, chloroform).	[1][2][7]
Stability	Degrades under high temperature, alkaline/acidic conditions, and light exposure.	[1][2][7]

Mechanism of Action & Signaling Pathways

HSYA exerts its biological effects by modulating a variety of cellular signaling pathways. Its therapeutic potential is linked to its ability to regulate pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.[1] Key modulated pathways include:

- PI3K/Akt/mTOR Pathway: HSYA can inhibit this pathway, which is crucial for cell survival and proliferation, leading to apoptosis and autophagy in cancer cells.[5][6][9]
- MAPK Pathways (ERK, p38, JNK): It can suppress the activation of p38 MAPK and ERK, which are involved in inflammatory responses and cell proliferation.[1][6]
- NF-κB Pathway: HSYA is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the nuclear translocation of p65.[1][2][6]
- TLR4 Pathway: It can inhibit the Toll-like receptor 4 (TLR4) pathway, reducing inflammatory responses triggered by ligands like lipopolysaccharide (LPS).[1][3][10]

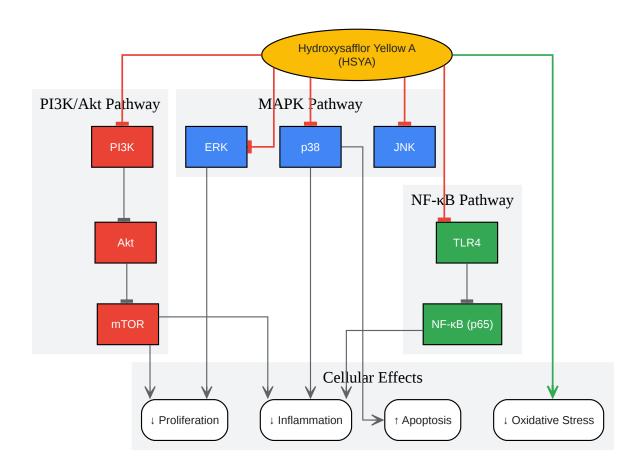




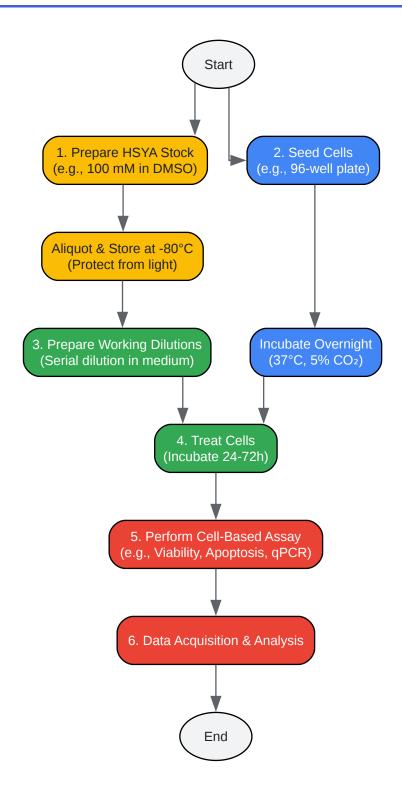


- Nrf2/HO-1 Pathway: HSYA can attenuate the activation of this pathway, playing a role in its antioxidant effects.[1]
- SIRT1 Pathway: The neuroprotective effects of HSYA have been associated with the upregulation of the SIRT1 pathway, which is involved in attenuating oxidative stress and apoptosis.[11]









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